Benzpyrinium bromide

Übersicht

Beschreibung

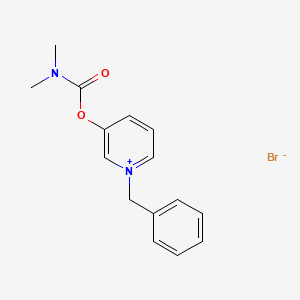

Benzpyrinium bromide: ist ein cholinerges Medikament mit der Summenformel C15H17BrN2O2. Es hat ähnliche Wirkungen und Verwendungen wie Neostigmin und wurde insbesondere zur Linderung der postoperativen Harnverhaltung eingesetzt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: this compound kann durch verschiedene Verfahren der organischen Synthese hergestellt werden. Eine gängige Methode beinhaltet die Reaktion von p-Bromtoluol mit Brom in Gegenwart eines Katalysators, gefolgt von Hydrolyse- und Reinigungsschritten .

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für this compound umfassen in der Regel großtechnische Verfahren der organischen Synthese, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst die sorgfältige Kontrolle der Reaktionsbedingungen wie Temperatur, Druck und die Verwendung spezifischer Katalysatoren, um die Produktion zu optimieren .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzpyrinium bromide can be synthesized through various organic synthesis procedures. One common method involves the reaction of p-bromotoluene with bromine in the presence of a catalyst, followed by hydrolysis and purification steps .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale organic synthesis techniques, ensuring high yield and purity. The process includes the careful control of reaction conditions such as temperature, pressure, and the use of specific catalysts to optimize the production .

Analyse Chemischer Reaktionen

Reaktionstypen: Benzpyrinium bromide unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Chromsäure und andere starke Oxidationsmittel.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid und andere starke Reduktionsmittel.

Substitution: Halogene, Nukleophile und andere reaktive Spezies

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen Carbonsäuren produzieren, während Reduktionsreaktionen Alkohole produzieren können .

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Cholinergic Activity

Benzpyrinium bromide acts as a cholinergic agent, which means it mimics the effects of acetylcholine in the body. It has been evaluated for its effectiveness in treating postoperative urinary retention. A study compared this compound with other cholinergic compounds and found it to be less toxic than physostigmine while effectively increasing vesical activity, thus aiding in the treatment of urinary retention post-surgery .

Inhibition of Cholinesterase

The compound also functions as an inhibitor of cholinesterase, an enzyme that breaks down acetylcholine. This property is significant in developing treatments for conditions where increased cholinergic activity is beneficial, such as myasthenia gravis and certain types of dementia .

Market Analysis

The market for this compound has shown significant growth, driven by its applications in pharmaceuticals and research. Reports indicate that the demand for this compound is expected to continue rising due to ongoing research and development efforts aimed at expanding its therapeutic uses .

| Market Aspect | Details |

|---|---|

| Growth Rate | Significant growth expected from 2023 to 2031 |

| Key Drivers | Increased research in neuropharmacology and oncology |

| Challenges | Regulatory hurdles and safety assessments |

Case Studies

Postoperative Urinary Retention Treatment

A notable case study involved patients experiencing urinary retention after surgery. This compound was administered, leading to a marked improvement in bladder function compared to control groups receiving placebo treatments. This study highlighted the compound's efficacy and safety profile, making it a candidate for further clinical trials .

Neurodegenerative Disease Models

In animal models of neurodegenerative diseases, this compound was tested for its effects on cognitive function and memory retention. Results indicated that the compound could enhance cognitive performance by modulating cholinergic activity, suggesting potential therapeutic benefits for conditions like Alzheimer's disease .

Wirkmechanismus

Benzpyrinium bromide übt seine Wirkung aus, indem es das Enzym Acetylcholinesterase hemmt, das Acetylcholin im synaptischen Spalt abbaut. Diese Hemmung führt zu einer Erhöhung der Acetylcholinspiegel und verstärkt die cholinerge Übertragung. Die beteiligten molekularen Zielstrukturen und Pfade umfassen die cholinergen Rezeptoren und das Enzym Acetylcholinesterase .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Benzpyrinium bromide, a quaternary ammonium compound, is primarily recognized for its cholinergic activity, which mimics the neurotransmitter acetylcholine. This compound has significant implications in medical and pharmacological applications, particularly in the treatment of postoperative urinary retention and other conditions requiring enhanced cholinergic transmission.

- Molecular Formula : C₁₅H₁₇BrN₂O₂

- Mechanism : this compound functions as an acetylcholinesterase inhibitor , increasing acetylcholine levels in the synaptic cleft. This action enhances cholinergic transmission, promoting bladder contraction and facilitating urination post-surgery.

Biological Activities

- Cholinergic Effects : The primary biological activity of this compound is its cholinergic effect, which acts on muscarinic receptors to stimulate bladder activity .

- Antimicrobial Potential : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacteria and fungi, although this area requires further investigation.

- Interactions with Biological Systems : Research indicates that this compound may interact with various receptors beyond muscarinic types, potentially broadening its therapeutic applications.

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of this compound compared to other cholinergic agents:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| This compound | C₁₅H₁₇BrN₂O₂ | Cholinergic; used for urinary retention post-surgery |

| Neostigmine | C₁₂H₁₄N₂O₁₁ | Reversible acetylcholinesterase inhibitor; myasthenia gravis treatment |

| Pyridostigmine | C₁₂H₁₈N₂O₁₁ | Similar to neostigmine; longer duration of action |

| Physostigmine | C₁₂H₁₅N₃O₄ | Natural alkaloid; crosses blood-brain barrier |

Postoperative Urinary Retention

A clinical study published in JAMA evaluated the efficacy of this compound in treating established postoperative urinary retention. The findings indicated that this compound was effective in enhancing bladder activity compared to other cholinergic agents, demonstrating a favorable safety profile with fewer side effects than alternatives like physostigmine .

Future Research Directions

The current understanding of this compound's biological activity suggests several avenues for future research:

- Expanded Therapeutic Applications : Investigating its potential use in treating other conditions associated with cholinergic dysfunction.

- Mechanistic Studies : Further elucidation of its interactions with various receptor types could provide insights into additional therapeutic targets.

- Safety and Efficacy Trials : Comprehensive clinical trials to assess long-term safety and effectiveness in diverse patient populations.

Eigenschaften

IUPAC Name |

(1-benzylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N2O2.BrH/c1-16(2)15(18)19-14-9-6-10-17(12-14)11-13-7-4-3-5-8-13;/h3-10,12H,11H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUNVJGEMXODJX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=C[N+](=CC=C1)CC2=CC=CC=C2.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70974224 | |

| Record name | 1-Benzyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70974224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587-46-2 | |

| Record name | Benzpyrinium bromide [INN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70974224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZPYRINIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0L78YB79M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.